molecular formula C16H16FN3O3S B12775246 Ulifloxacin, (R)- CAS No. 138382-95-3

Ulifloxacin, (R)-

Cat. No.: B12775246
CAS No.: 138382-95-3
M. Wt: 349.4 g/mol
InChI Key: SUXQDLLXIBLQHW-MRVPVSSYSA-N
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Description

Ulifloxacin, ®- is an active metabolite of prulifloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. Ulifloxacin is particularly effective in treating infections such as acute lower urinary tract infections, acute exacerbation of chronic bronchitis, and acute bacterial rhinosinusitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ulifloxacin is synthesized from prulifloxacin, which undergoes hydrolysis to form the active compound. The synthesis involves the use of esterases, mainly paraoxonase, which catalyze the conversion of prulifloxacin to ulifloxacin . The reaction conditions typically involve an aqueous environment where the prodrug is metabolized to its active form.

Industrial Production Methods

Industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin followed by its hydrolysis. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable, making ulifloxacin readily available for clinical use .

Chemical Reactions Analysis

Types of Reactions

Ulifloxacin undergoes various chemical reactions, including:

    Oxidation: Ulifloxacin can be oxidized to form different metabolites.

    Reduction: The compound can also undergo reduction reactions under specific conditions.

    Substitution: Ulifloxacin can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving ulifloxacin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various metabolites of ulifloxacin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Ulifloxacin has a wide range of scientific research applications:

Mechanism of Action

Ulifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, ulifloxacin prevents bacterial cell division and leads to cell death . The molecular targets include the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA .

Properties

CAS No.

138382-95-3

Molecular Formula

C16H16FN3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

(1R)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m1/s1

InChI Key

SUXQDLLXIBLQHW-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

Origin of Product

United States

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